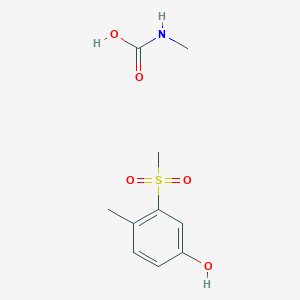
Methylcarbamic acid;4-methyl-3-methylsulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid;4-methyl-3-methylsulfonylphenol is a chemical compound with a unique structure that combines the properties of carbamic acid and sulfonylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;4-methyl-3-methylsulfonylphenol can be achieved through several methods. One common approach involves the reaction of substituted phenols with carbamoyl chlorides. This method is versatile and allows for the synthesis of various substituted O-aryl carbamates . Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions, which proceed smoothly in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid;4-methyl-3-methylsulfonylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, sulfonyl derivatives, and sulfide compounds
Scientific Research Applications
Methylcarbamic acid;4-methyl-3-methylsulfonylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methylcarbamic acid;4-methyl-3-methylsulfonylphenol involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylcarbamic acid;4-methyl-3-methylsulfonylphenol include other carbamates and sulfonylphenols, such as:
- Methylcarbamic acid;1-naphthyl ester
- Methylcarbamic acid;4-fluorophenyl ester
- Methylcarbamic acid;4-methanesulfonylphenyl ester
Uniqueness
What sets this compound apart is its unique combination of carbamate and sulfonylphenol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
62377-09-7 |
|---|---|
Molecular Formula |
C10H15NO5S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
methylcarbamic acid;4-methyl-3-methylsulfonylphenol |
InChI |
InChI=1S/C8H10O3S.C2H5NO2/c1-6-3-4-7(9)5-8(6)12(2,10)11;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
SKSIDUOWAAEBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)C.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















